tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate
Description
tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative characterized by a phenyl substituent at the 5-position of the pyrrolidine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where carbamate groups are frequently employed to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(5-phenylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHRWBNVAKQKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677784 | |
| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-67-1 | |
| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 5-phenylpyrrolidin-3-amine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Boc anhydride is added dropwise at 0–25°C, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric base like triethylamine (TEA). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, yielding the protected carbamate.
Table 1: Representative Boc-Protection Conditions
| Amine Equivalents | Boc Anhydride Equivalents | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1.0 | 1.2 | THF | TEA | 0 → 25 | 85–90 |
| 1.0 | 1.5 | DCM | DMAP | 25 | 78–82 |
The reaction is typically complete within 2–4 hours, with yields exceeding 80% under optimized conditions. Workup involves aqueous extraction to remove excess reagents, followed by silica gel chromatography for purification.
Synthesis of 5-Phenylpyrrolidin-3-amine Precursors
The availability of 5-phenylpyrrolidin-3-amine is critical for the above route. While commercial sources for this specific amine are limited, synthetic approaches to pyrrolidine derivatives provide viable alternatives.
Reductive Amination of 5-Phenylpyrrolidin-3-one
5-Phenylpyrrolidin-3-one can be reduced to the corresponding amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. For example, treatment of 5-phenylpyrrolidin-3-one with ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) produces the amine in 70–75% yield.
Table 2: Reductive Amination Parameters
| Substrate | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 5-Phenylpyrrolidin-3-one | H2 (1 atm) | Pd/C | MeOH | 25 | 72 |
| 5-Phenylpyrrolidin-3-one | NaBH3CN | - | THF | 0 → 25 | 68 |
Cyclization Strategies
Pyrrolidine rings can be constructed via [3+2] cycloaddition or ring-closing metathesis. For instance, nitroalkenes and allylamines undergo thermal cycloaddition to form pyrrolidines, though stereochemical outcomes require careful control. Alternatively, Grubbs’ catalyst-mediated metathesis of dienes offers a stereoselective pathway.
| Substrate | Base | Electrophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| tert-Butyl (6-chloropyridin-3-yl)carbamate | n-BuLi/TMEDA | I2 | THF | –78 → 25 | 32–33 |
This method, while effective for pyridine derivatives, may require optimization for pyrrolidine systems due to differences in ring strain and electronic effects.
Challenges and Side Reactions
Steric and Electronic Effects
The phenyl group at the 5-position of the pyrrolidine ring introduces steric hindrance, potentially slowing Boc-protection or lithiation steps. Electronic effects from the aromatic ring may also direct electrophilic substitution or lithiation to specific positions.
Deprotection Risks
The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic workup environments. For example, exposure to trifluoroacetic acid (TFA) in DCM rapidly cleaves the carbamate, regenerating the free amine.
Scalability and Industrial Applications
Large-scale synthesis of tert-butyl carbamates often employs continuous flow reactors to enhance mixing and heat transfer. For instance, Boc-protection in a microreactor system achieves higher yields (90–95%) compared to batch processes, with reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Oxidation and Reduction: The phenyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3); reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Free amine (5-phenylpyrrolidine) and tert-butanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Oxidation and Reduction: Oxidized or reduced derivatives of the phenyl group.
Scientific Research Applications
tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free amine for further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
(a) Halogenated Analogs
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8):
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS 1773562-84-7):
(b) Methyl-Substituted Pyrrolidines
Pyridine-Based Carbamates
(a) Hydroxy and Methoxy Derivatives
- Applications: Explored in kinase inhibitor development due to hydrogen-bonding capabilities .
(b) Pivalamido-Substituted Analogs
Comparative Analysis of Key Properties
Research Findings and Functional Insights
- Reactivity : Halogenated analogs (e.g., bromine, iodine) exhibit higher reactivity in palladium-catalyzed reactions compared to phenyl-substituted derivatives .
- Solubility : Hydroxy and methoxy groups on pyridine rings improve aqueous solubility, whereas phenyl and pivalamido groups enhance lipophilicity .
- Safety Profile : While safety data for the target compound are lacking, analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate highlight the importance of respiratory and dermal protection due to acute toxicity risks .
Biological Activity
tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a five-membered pyrrolidine ring substituted with a phenyl group at the 5-position and a tert-butyl carbamate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 262.35 g/mol. The structure contributes significantly to its biological activity by influencing its interactions with various biological targets.
Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions are crucial for the therapeutic effects observed in various neurological disorders. The binding affinity and efficacy towards specific receptors have been studied using techniques such as radiolabeled ligand binding assays and in vivo behavioral tests.
Neuropharmacological Effects
This compound has shown promising neuropharmacological effects, making it a candidate for treating conditions such as anxiety and depression. Studies suggest that it may modulate the activity of serotonin receptors, potentially leading to anxiolytic and antidepressant effects.
Antifungal and Anti-inflammatory Properties
In addition to its neuropharmacological potential, this compound has demonstrated antifungal and anti-inflammatory activities. Preliminary studies indicate that it may inhibit the growth of certain fungal strains and reduce inflammation markers in vitro, suggesting its applicability in treating fungal infections and inflammatory diseases .
Case Studies
-
Neuropharmacology Study :
A study investigating the effects of this compound on anxiety-like behavior in rodent models showed significant reductions in anxiety levels compared to control groups. The treatment group exhibited increased exploratory behavior in elevated plus maze tests, indicating potential anxiolytic properties. -
Antifungal Activity :
In vitro tests against Candida albicans revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 16 μg/mL, demonstrating moderate antifungal activity. Further studies are needed to explore its mechanism of action against fungal pathogens.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(1-benzoyl)-pyrrolidin-3-carboxamide | Benzoyl group | Different metabolic pathways |
| Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate | p-Tolyl substitution | Altered pharmacodynamics |
| Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate | Phenethyl substitution | Variation in receptor selectivity |
This table illustrates how variations in substituents can significantly influence biological activities and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for tert-butyl (5-phenylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. For example, in analogous carbamate syntheses, triethylamine is used as a base in anhydrous dichloromethane (DCM) at 0–25°C to prevent hydrolysis . Reaction optimization may include adjusting solvent polarity (e.g., THF for better solubility) or using continuous flow reactors for scalability . Monitoring pH during workup (e.g., acid quenching followed by neutralization) ensures high yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies carbamate and pyrrolidine proton environments. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine protons show splitting patterns dependent on stereochemistry .
- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization (e.g., verifying hydrogen bonding between the carbamate group and solvent molecules) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture-induced degradation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are critical during large-scale handling .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disordered tert-butyl groups) be resolved during refinement?
- Methodological Answer : In SHELXL, apply restraints (e.g., DFIX, SIMU) to model disorder in the tert-butyl group. Use Mercury’s "Difference Peak" analysis to locate unresolved electron density and test alternative conformations . For high-resolution data, anisotropic displacement parameters improve accuracy .
Q. What strategies mitigate byproduct formation during carbamate synthesis?
- Methodological Answer :
- Byproduct Source : Competing N-alkylation of pyrrolidine.
- Mitigation : Use bulky bases (e.g., DBU) to favor carbamate formation over alkylation . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes residual amines .
Q. How do stereochemical variations in the pyrrolidine ring affect biological activity, and how can they be analyzed?
- Methodological Answer :
- Stereochemical Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution yield enantiopure intermediates .
- Activity Analysis : Compare IC50 values in receptor-binding assays (e.g., GPCRs) for enantiomers. Molecular docking (AutoDock Vina) identifies stereospecific binding interactions .
Q. How can conflicting NMR and mass spectrometry data be reconciled (e.g., unexpected molecular ion peaks)?
- Methodological Answer :
- MS Artifacts : Check for adducts (e.g., Na+/K+ in ESI-MS) using high-resolution MS .
- NMR Assignments : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between tert-butyl carbons and adjacent NH protons confirm carbamate integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
